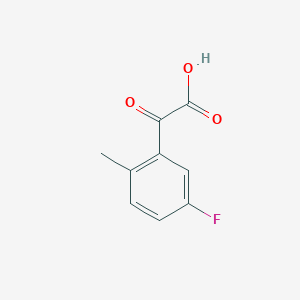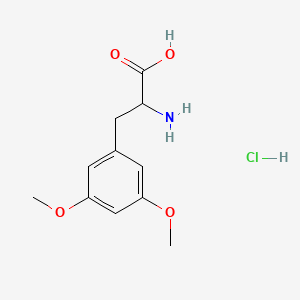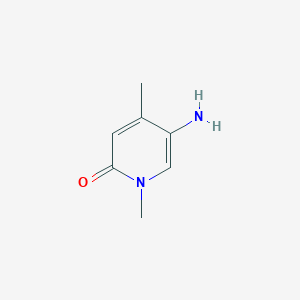
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 1365055-01-1 . It has a molecular weight of 138.17 . The IUPAC name for this compound is 5-amino-1,4-dimethyl-2 (1H)-pyridinone .
Molecular Structure Analysis
The InChI code for 5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is 1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Applications De Recherche Scientifique
Neuroprotective Properties and Alzheimer's Disease
The synthesis and biological evaluation of tacrine-dihydropyridine hybrids reveal that these compounds exhibit neuroprotective profiles and moderate blocking effects of L-type voltage-dependent calcium channels. Such properties suggest potential therapeutic applications for the treatment of Alzheimer's disease (León et al., 2008).
Organic Synthesis and Hydrogen Transfer Applications
The 1,4-dihydropyridine scaffold is utilized in organic synthesis, acting as a hydrogen transfer reagent, thereby emulating NAD(P)H reducing agents. This highlights the scaffold's versatility beyond medicinal chemistry, providing a pathway for the synthesis of novel dihydropyridine molecules (Borgarelli et al., 2022).
Antimicrobial Properties
A study involving the synthesis of 1,4-dihydropyridines using aminated multiwalled carbon nanotubes as catalysts demonstrated that these compounds exhibit significant antimicrobial activity against various microorganisms. This opens up potential applications in the development of new antimicrobial agents (Moradi et al., 2017).
Cytotoxicity and Antitumor Activity
Research into the cytotoxic and antitumor properties of 1,4-dihydropyridines reveals that certain derivatives can induce cell cycle arrest and exhibit potent cytotoxic activity against various cancer cell lines. Such findings highlight the potential of dihydropyridines in cancer therapy (Mohamed et al., 2016).
Catalysis and Synthesis Efficiency
Innovative synthesis methods using catalysts like V2O5/ZrO2 have been developed for the facile and green synthesis of 1,4-dihydropyridine derivatives. These methods emphasize the efficiency and environmental friendliness of synthesizing dihydropyridine-based compounds (Bhaskaruni et al., 2017).
Propriétés
IUPAC Name |
5-amino-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(10)9(2)4-6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFWQYYQOWTVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1377732.png)
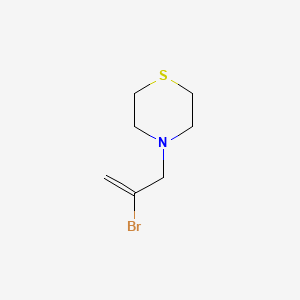
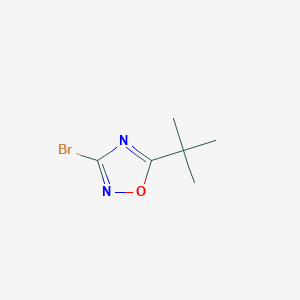
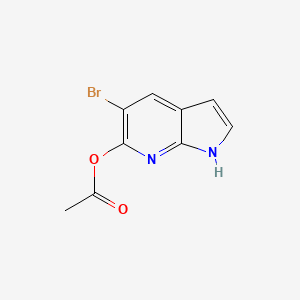
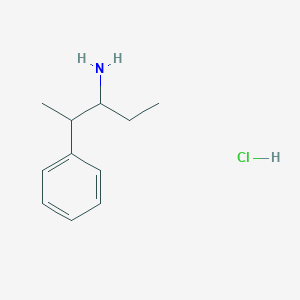
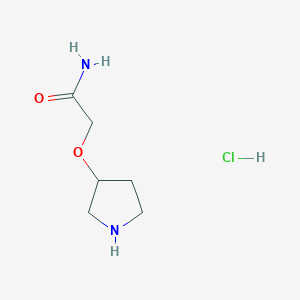
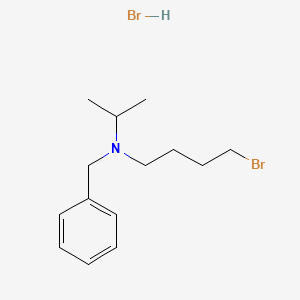

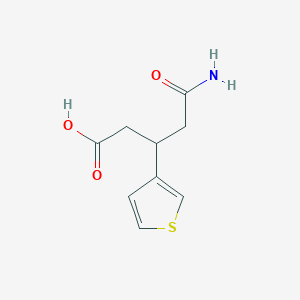
![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

